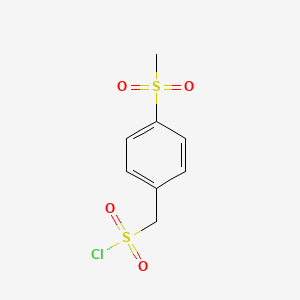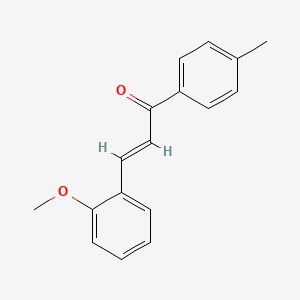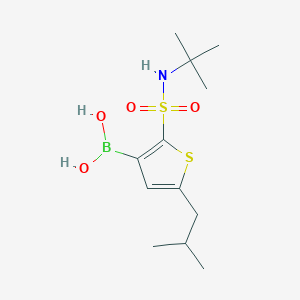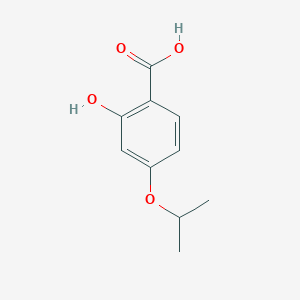
Pentadec-14-en-1-ol
概要
説明
Pentadec-14-en-1-ol is an unsaturated alcohol with the molecular formula C15H30O It is characterized by a long hydrocarbon chain with a double bond between the fourteenth and fifteenth carbon atoms and a hydroxyl group at the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
Pentadec-14-en-1-ol can be synthesized through several methods. One common approach involves the reduction of tert-butyl 14-pentadecenoate using lithium aluminum hydride in an ether solution . The reaction conditions typically involve dissolving the ester in ether and adding it dropwise to a suspension of lithium aluminum hydride. The reaction proceeds under controlled temperature and stirring conditions to ensure complete reduction to the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation of the corresponding aldehyde or ketone precursors may be employed to produce this compound in bulk quantities.
化学反応の分析
Types of Reactions
Pentadec-14-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form pentadecan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Pentadec-14-enal or pentadec-14-enoic acid.
Reduction: Pentadecan-1-ol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学的研究の応用
Pentadec-14-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of surfactants and lubricants.
Biology: It serves as a model compound for studying the behavior of long-chain alcohols in biological systems and their interactions with cell membranes.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and emollient properties.
作用機序
The mechanism of action of pentadec-14-en-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the long hydrocarbon chain can insert into lipid bilayers, altering their structural properties. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of specific enzymes involved in lipid metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
Pentadecan-1-ol: A saturated alcohol with a similar structure but lacking the double bond.
Hexadec-15-en-1-ol: An unsaturated alcohol with a longer hydrocarbon chain and a double bond at a different position.
Tetradec-13-en-1-ol: An unsaturated alcohol with a shorter hydrocarbon chain and a double bond at a different position.
Uniqueness
Pentadec-14-en-1-ol is unique due to its specific double bond position and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
pentadec-14-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJGFMOPNSNODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




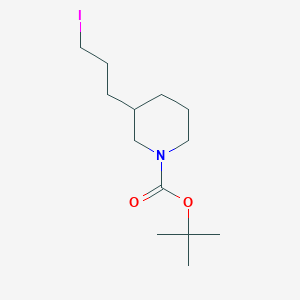
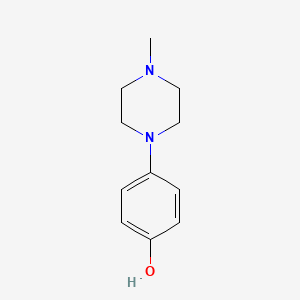


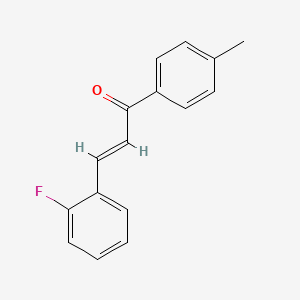
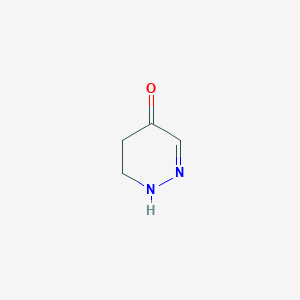
![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)
